molecular formula C29H31N3O4S B2953373 N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide CAS No. 497073-42-4

N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B2953373
CAS No.: 497073-42-4
M. Wt: 517.64
InChI Key: LHSKYVKJECPMSX-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide is a synthetically derived complex organic compound supplied for research and development purposes. This molecule features a multi-substituted indole core, a structure of high significance in medicinal chemistry due to its presence in a wide range of biologically active compounds and neurotransmitters . Indole derivatives are extensively investigated for their diverse potential applications, which can include antiviral, anti-inflammatory, anticancer, and antimicrobial activities, among others . The specific structure of this compound, incorporating a benzamide group, dimethoxybenzene ring, and a carbamoylmethylsulfanyl linkage, suggests it may be of interest for studying receptor binding affinities, enzyme inhibition, or as a precursor in the synthesis of more complex chemical entities. Its research value lies in its potential as a tool compound for probing biochemical pathways or for structure-activity relationship (SAR) studies in drug discovery. Researchers are encouraged to conduct their own thorough characterization and validation to determine the compound's specific properties and mechanism of action for their unique applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Handle all chemicals with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-19-8-7-10-23(20(19)2)31-28(33)18-37-27-17-32(24-11-6-5-9-22(24)27)15-14-30-29(34)21-12-13-25(35-3)26(16-21)36-4/h5-13,16-17H,14-15,18H2,1-4H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSKYVKJECPMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Final Coupling: The final step involves coupling the indole derivative with 3,4-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog 1: N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide

  • Key Differences: Sulfonyl vs. Substituents: The 4-fluorobenzyl group on the indole nitrogen introduces fluorine’s electronegative effects, contrasting with the ethyl-dimetboxybenzamide chain in the target. Biological Implications: Sulfonyl groups often enhance binding to polar receptor pockets, while fluorinated aromatic systems can improve bioavailability and metabolic resistance .

Structural Analog 2: N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

  • Key Differences: Sulfonamide vs. Sulfanyl-Acetamide: The sulfonamide (SO₂NH₂) group offers stronger hydrogen-bonding capacity compared to the sulfanyl-acetamide linkage. Aromatic Substituents: The pentamethylbenzene ring increases steric bulk and hydrophobicity, differing from the dimethoxybenzamide’s dual methoxy groups, which balance hydrophobicity and hydrogen-bond donor/acceptor properties. Pharmacokinetics: Increased methyl groups may reduce solubility but enhance membrane permeability .

Structural Analog 3: 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Sulfanyl Position: The sulfanyl group bridges the oxadiazole and acetamide, contrasting with its direct attachment to the indole in the target. Electronic Effects: Oxadiazoles are electron-deficient, possibly altering charge distribution in binding interactions compared to the electron-rich dimethoxybenzamide .

Structural Analog 4: N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide

  • Key Differences: Dihydroindole vs. Iodo Substituent: The 3-iodo group introduces significant steric bulk and polarizability, unlike the smaller methoxy groups in the target. Carbamothioyl vs. Carbamoyl: The thiocarbonyl (C=S) group may influence tautomerism and metal-binding properties .

Comparative Analysis Table

Feature Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Core Structure Indole with ethyl-benzamide spacer Fluorobenzyl-indole Indole-ethyl-sulfonamide Indolylmethyl-oxadiazole Dihydroindole-carbamothioyl
Key Functional Group Sulfanyl-acetamide Sulfonyl-acetamide Sulfonamide Sulfanyl-oxadiazole Carbamothioyl-iodo
Aromatic Substituents 3,4-Dimethoxybenzamide 4-Fluorobenzyl Pentamethylbenzene None 3-Iodo-4-methoxybenzamide
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (F, SO₂) Electron-neutral (CH₃) Electron-deficient (oxadiazole) Polarizable (I, C=S)
Predicted Solubility Moderate (polar groups) Low (fluorinated) Low (hydrophobic CH₃) Moderate (oxadiazole) Low (iodo, C=S)

Research Findings and Implications

  • Sulfanyl vs.
  • Methoxy Substituents : The 3,4-dimethoxybenzamide could enhance interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors with similar substituents .
  • Flexibility : The ethyl spacer in the target compound may allow adaptive binding to flexible protein pockets, whereas rigid analogs (e.g., oxadiazole in Analog 3) might favor well-defined binding sites .

Biological Activity

N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S, characterized by the presence of an indole moiety, dimethoxybenzamide, and a sulfanyl group. The structural complexity suggests multiple potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related benzamide derivative was shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

Table 1: Summary of Anticancer Activity

Compound NameCancer TypeMechanism of ActionReference
Benzamide ABreast CancerInhibition of DHFR
Benzamide BOsteosarcomaInhibition of RET kinase
Target CompoundGeneral TumorsInduction of apoptosis through mitochondrial pathways

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases that are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

  • In Vitro Studies : In laboratory settings, derivatives of the compound have demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies.
  • Animal Models : Preclinical trials involving animal models have shown promising results in tumor reduction and improved survival rates when treated with similar benzamide compounds .

Q & A

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Grow single crystals via slow evaporation (e.g., DCM/methanol) and collect X-ray diffraction data. Refine structures using SHELXL and validate with R-factor convergence. Compare experimental bond angles/torsions with DFT-optimized geometries .

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